molecular formula C19H22Cl2N2O4S2 B2464985 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane CAS No. 447410-92-6

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B2464985
CAS No.: 447410-92-6
M. Wt: 477.42
InChI Key: RWOBAUGSJPJPST-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of two sulfonyl groups attached to a diazepane ring, with each sulfonyl group further substituted by a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of an appropriate solvent, such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles replacing the sulfonyl groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Sulfonic acids.

Scientific Research Applications

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

    Biological Studies: The compound can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.

    Chemical Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the diazepane ring can interact with receptor sites, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(4-chlorophenyl)sulfonyl]-1,4-diazepane: Similar structure but lacks the methyl groups on the phenyl rings.

    1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane: Similar structure but lacks the chlorine atoms on the phenyl rings.

    1,4-Bis[(4-bromophenyl)sulfonyl]-1,4-diazepane: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane is unique due to the presence of both chlorine and methyl substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOBAUGSJPJPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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